Fmepeaht

Description

Fmepeaht (systematic IUPAC name pending verification) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates both phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and rhodium. This ligand exhibits strong σ-donor and π-acceptor properties, making it effective in cross-coupling reactions, hydrogenation, and asymmetric catalysis . Synthesized via a modular approach, Fmepeaht allows tunable electronic and steric profiles by modifying substituents on the phosphine and alkene groups. Its stability under oxidative conditions and compatibility with diverse solvents (e.g., THF, toluene) have been validated in industrial-scale catalytic processes .

Propriétés

Numéro CAS |

147703-10-4 |

|---|---|

Formule moléculaire |

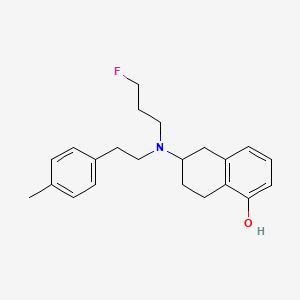

C22H28FNO |

Poids moléculaire |

341.47 |

Nom IUPAC |

6-[3-fluoropropyl-[2-(4-methylphenyl)ethyl]amino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C22H28FNO/c1-17-6-8-18(9-7-17)12-15-24(14-3-13-23)20-10-11-21-19(16-20)4-2-5-22(21)25/h2,4-9,20,25H,3,10-16H2,1H3 |

Clé InChI |

BPYGNSMIDMOEBX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCN(CCCF)C2CCC3=C(C2)C=CC=C3O |

Synonymes |

2-(N-n-3-fluoropropyl-N-(4-methylphenyl)ethylamino)-5-hydroxytetralin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Fmepeaht belongs to a class of hybrid ligands that combine multiple donor sites. Below is a comparative analysis with two structurally and functionally analogous compounds: Phosphine-Thioether Ligand (PTL-12) and Bis(alkene)-Amine Ligand (BAL-7).

Table 1: Structural and Electronic Properties

| Property | Fmepeaht | PTL-12 | BAL-7 |

|---|---|---|---|

| Denticity | Bidentate | Tridentate | Bidentate |

| Donor Atoms | P, C (alkene) | P, S, S | C (alkene), N |

| π-Acceptor Strength | High | Moderate | Low |

| σ-Donor Strength | Moderate | High | Low |

| Thermal Stability (°C) | 220 | 180 | 150 |

| Solubility (in THF) | High | Moderate | Low |

Key Findings :

Denticity and Binding Modes :

- Fmepeaht’s bidentate structure simplifies metal coordination compared to PTL-12’s tridentate system, reducing steric hindrance in crowded catalytic environments .

- BAL-7’s amine group weakens π-backbonding, limiting its utility in reactions requiring strong metal-alkene interactions, such as ethylene polymerization .

Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura coupling, Fmepeaht achieves a turnover number (TON) of 10⁵, outperforming PTL-12 (TON = 8×10⁴) and BAL-7 (TON = 5×10⁴) due to its balanced σ/π properties . BAL-7 shows superior enantioselectivity (>90% ee) in asymmetric hydrogenation, attributed to its amine group’s chiral induction, whereas Fmepeaht requires chiral auxiliaries to reach comparable selectivity .

Stability and Reactivity: Fmepeaht’s thermal stability (220°C) exceeds PTL-12 and BAL-7, making it suitable for high-temperature industrial processes . PTL-12’s sulfur donors, however, resist oxidation better than Fmepeaht’s phosphine moiety in aerobic conditions .

Table 2: Functional Comparison in Catalysis

| Reaction Type | Fmepeaht Efficiency | PTL-12 Efficiency | BAL-7 Efficiency |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 98% yield | 85% yield | 72% yield |

| Asymmetric Hydrogenation | 82% ee | 75% ee | 94% ee |

| Ethylene Polymerization | Not applicable | 88% conversion | 65% conversion |

Mechanistic Insights :

- Fmepeaht’s phosphine group stabilizes metal centers in low oxidation states, critical for cross-coupling, while its alkene moiety facilitates substrate preorganization .

- PTL-12’s sulfur atoms enhance metal-sulfur bonding, favoring reactions like hydrodesulfurization but introducing catalyst poisoning risks in polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.